N-(dibenzo[b,d]furan-3-yl)-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-(dibenzo[b,d]furan-3-yl)-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a dibenzofuran core fused with a benzodioxole moiety
Preparation Methods
The synthesis of N-(dibenzo[b,d]furan-3-yl)-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Dibenzofuran Core: The dibenzofuran core can be synthesized through the cyclization of biphenyl derivatives in the presence of a dehydrating agent.
Introduction of Benzodioxole Moiety: The benzodioxole group is introduced via a condensation reaction with appropriate precursors.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction using suitable amines and carboxylic acid derivatives.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.
Chemical Reactions Analysis
N-(dibenzo[b,d]furan-3-yl)-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur on the aromatic rings, leading to halogenated derivatives.
Common reagents used in these reactions include halogens, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(dibenzo[b,d]furan-3-yl)-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of N-(dibenzo[b,d]furan-3-yl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
N-(dibenzo[b,d]furan-3-yl)-1,3-benzodioxole-5-carboxamide can be compared with similar compounds such as:
Dibenzofuran: Shares the dibenzofuran core but lacks the benzodioxole and carboxamide groups.
Benzodioxole Derivatives: Compounds with the benzodioxole moiety but different functional groups.
Carboxamide Compounds: Various carboxamides with different aromatic cores.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H13NO4 |
---|---|
Molecular Weight |
331.3g/mol |
IUPAC Name |
N-dibenzofuran-3-yl-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C20H13NO4/c22-20(12-5-8-17-19(9-12)24-11-23-17)21-13-6-7-15-14-3-1-2-4-16(14)25-18(15)10-13/h1-10H,11H2,(H,21,22) |
InChI Key |
BDYBTLRXRLGKFQ-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Origin of Product |
United States |
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